5-(Pyrazin-2-yl)pyridin-2-amine
Overview
Description
5-(Pyrazin-2-yl)pyridin-2-amine is a heterocyclic compound that contains both pyrazine and pyridine rings. These nitrogen-containing heterocycles are significant in medicinal chemistry due to their diverse biological activities and potential therapeutic applications. The compound’s structure allows it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis.
Mechanism of Action
Target of Action
Compounds with a similar pyrrolopyrazine scaffold, which includes a pyrrole ring and a pyrazine ring, have exhibited various biological activities such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It is known that pyrrolopyrazine derivatives, which share a similar structure, interact with their targets in different ways depending on the specific derivative . For instance, some pyrrolopyrazine derivatives have shown more antibacterial, antifungal, and antiviral activities, while others have shown more activity on kinase inhibition .
Biochemical Pathways
It is known that pyrrolopyrazine derivatives can affect various biological pathways due to their wide range of biological activities .
Result of Action
It is known that pyrrolopyrazine derivatives can exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
5-(Pyrazin-2-yl)pyridin-2-amine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with several enzymes, including those involved in oxidative stress responses and metabolic pathways. For instance, this compound can act as an inhibitor for certain enzymes, thereby modulating their activity and influencing biochemical pathways. The interaction between this compound and these enzymes is often characterized by binding to the active site, leading to changes in enzyme conformation and function .
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the cell type and context. In various cell lines, this compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling proteins such as kinases and phosphatases, leading to alterations in downstream signaling cascades. Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional landscape of the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves binding interactions with biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the specific context and target. Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins. These molecular interactions are crucial for understanding the compound’s overall biochemical impact .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods. Long-term exposure to this compound has been associated with changes in cellular function, including alterations in metabolic activity and gene expression profiles. These temporal effects are important for designing experiments and interpreting results .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and influencing metabolic pathways. At higher doses, it can induce toxic or adverse effects, including cellular stress and damage. Threshold effects have been observed, where the compound’s impact shifts from beneficial to harmful at specific dosage levels. Understanding these dosage effects is critical for evaluating the compound’s therapeutic potential and safety .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can influence the levels of various metabolites by modulating enzyme activity and altering metabolic pathways. For example, it may inhibit or activate key enzymes involved in oxidative stress responses, thereby affecting the overall metabolic balance within the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments and tissues. The distribution of this compound can influence its biochemical activity and overall impact on cellular function. Understanding these transport and distribution mechanisms is essential for elucidating the compound’s pharmacokinetics and pharmacodynamics .
Subcellular Localization
The subcellular localization of this compound is a key factor in determining its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the mitochondria, affecting metabolic processes and cellular energy production. The subcellular localization of this compound is crucial for understanding its precise biochemical role .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pyrazin-2-yl)pyridin-2-amine typically involves the reaction of 2-aminopyridine with pyrazine derivatives. One common method is the chemodivergent synthesis, where different reaction conditions can lead to the formation of various products. For instance, the reaction of 2-aminopyridine with α-bromoketones in the presence of iodine and tert-butyl hydroperoxide (TBHP) in toluene can yield N-(pyridin-2-yl)amides . Alternatively, using ethyl acetate and TBHP without a base can produce 3-bromoimidazo[1,2-a]pyridines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
5-(Pyrazin-2-yl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amines or other reduced derivatives.
Scientific Research Applications
5-(Pyrazin-2-yl)pyridin-2-amine has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug discovery and development.
Medicine: Its potential therapeutic properties are being explored for various medical applications, including antimicrobial and anticancer activities.
Industry: The compound can be used in the development of new materials with specific properties, such as catalysts or polymers.
Comparison with Similar Compounds
Similar Compounds
N-(Pyridin-2-yl)amides: These compounds share the pyridine ring and have similar biological activities.
3-Bromoimidazo[1,2-a]pyridines: These compounds also contain the pyridine ring and exhibit diverse medicinal properties.
2-(Pyridin-2-yl)pyrimidine Derivatives: These compounds have a pyrimidine ring and are known for their pharmacological activities.
Uniqueness
5-(Pyrazin-2-yl)pyridin-2-amine is unique due to its specific combination of pyrazine and pyridine rings, which imparts distinct chemical and biological properties. This combination allows it to participate in a wide range of reactions and interact with various biological targets, making it a versatile compound in scientific research.
Properties
IUPAC Name |
5-pyrazin-2-ylpyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4/c10-9-2-1-7(5-13-9)8-6-11-3-4-12-8/h1-6H,(H2,10,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPVJRIXHIPRLSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C2=NC=CN=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40731381 | |
Record name | 5-(Pyrazin-2-yl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40731381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
827588-90-9 | |
Record name | 5-(Pyrazin-2-yl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40731381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(pyrazin-2-yl)pyridin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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